1-(4-Phenoxyphenyl)butan-1-amine
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Overview
Description
1-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)butan-1-amine typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a haloalkane with an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Phenoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 1-(4-Phenoxyphenyl)butan-1-amine is not well-documented. like other amines, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can influence various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)butan-1-amine: Similar structure but with a methoxy group instead of a phenoxy group.
1-(4-Chlorophenyl)butan-1-amine: Contains a chlorine atom instead of a phenoxy group.
1-(4-Nitrophenyl)butan-1-amine: Contains a nitro group instead of a phenoxy group.
Uniqueness
1-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12,16H,2,6,17H2,1H3 |
InChI Key |
CHDHZIACYPQLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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